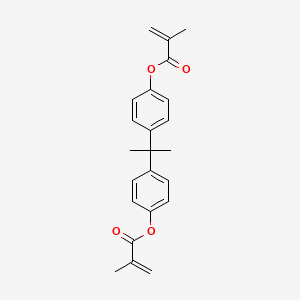

Bisphenol A dimethacrylate

Übersicht

Beschreibung

Bisphenol A dimethacrylate is a chemical compound derived from bisphenol A and methacrylic acid. It is widely used in the production of dental materials, adhesives, and coatings due to its excellent mechanical properties and stability. This compound is known for its role in forming cross-linked polymer networks, which are essential in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bisphenol A dimethacrylate is synthesized through the esterification of bisphenol A with methacrylic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where bisphenol A and methacrylic acid are combined in the presence of an acid catalyst. The reaction mixture is then purified through distillation to remove any unreacted starting materials and by-products, resulting in high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Bisphenol A dimethacrylate undergoes various chemical reactions, including polymerization, hydrolysis, and photopolymerization.

Common Reagents and Conditions:

Polymerization: This reaction is typically initiated using free-radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form bisphenol A and methacrylic acid.

Photopolymerization: This reaction involves the use of photoinitiators and UV light to initiate the polymerization process, forming cross-linked polymer networks.

Major Products Formed: The primary products formed from these reactions include cross-linked polymers, which are used in dental composites, coatings, and adhesives .

Wissenschaftliche Forschungsanwendungen

Dental Applications

Dental Materials:

BisDMA is extensively used in dental composites and sealants due to its favorable mechanical properties and biocompatibility. Research indicates that composites made from BisDMA demonstrate excellent bonding strength and wear resistance, making them ideal for restorative dental procedures.

- Case Study: A histological study on the osteointegration of a Bisphenol A-glycidyl dimethacrylate composite showed promising results for its use in craniofacial reconstruction, highlighting its reliability as a material for closing skull base defects .

Table 1: Properties of Dental Composites Containing BisDMA

| Property | Value |

|---|---|

| Flexural Strength | 100-150 MPa |

| Water Absorption | 0.2-0.5% |

| Radiopacity | Yes |

| Biocompatibility | High |

Coatings and Adhesives

Photocurable Coatings:

BisDMA is used in photocurable coatings due to its rapid curing properties when exposed to UV light. These coatings are applied in various industries, including automotive and marine, where durability and resistance to environmental factors are crucial.

- Application Insight: Ethoxylated bisphenol A dimethacrylate is particularly noted for its use in anaerobic adhesives and resin injection systems, providing low volatility and high performance in demanding applications .

Table 2: Applications of BisDMA in Coatings

| Application Type | Industry | Key Benefits |

|---|---|---|

| Automotive Coatings | Automotive | Enhanced durability |

| Marine Coatings | Marine | Corrosion resistance |

| Protective Coatings | Industrial | Chemical resistance |

Polymer Production

BisDMA serves as a key monomer in the synthesis of various polymers, including polycarbonate plastics and epoxy resins. These materials are integral to numerous products ranging from consumer goods to industrial components.

- Market Insight: The demand for bisphenol A-based polymers is driven by their application in food packaging, medical devices, and electronics due to their excellent mechanical properties and thermal stability .

Table 3: Properties of Polymers Derived from BisDMA

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Polycarbonate | 70-100 | 120-150 |

| Epoxy Resin | 80-120 | 150-200 |

Environmental Considerations

Despite its widespread use, concerns regarding the environmental impact of bisphenol compounds have emerged. Studies indicate potential leaching of bisphenols into food products and their implications for human health, particularly regarding endocrine disruption .

Preventive Measures:

Research emphasizes the importance of developing safer alternatives to mitigate exposure risks associated with bisphenol compounds. Implementing BPA-free products can significantly reduce health hazards linked to chronic exposure .

Wirkmechanismus

The mechanism by which bisphenol A dimethacrylate exerts its effects involves the formation of cross-linked polymer networks. When exposed to free-radical initiators or UV light, the methacrylate groups undergo polymerization, creating a three-dimensional network. This network provides the material with its mechanical strength and stability. The molecular targets involved in this process include the methacrylate groups and the bisphenol A core, which contribute to the overall properties of the polymer .

Vergleich Mit ähnlichen Verbindungen

Bisphenol A glycerolate dimethacrylate: Similar in structure but contains glycerol groups, providing different mechanical properties.

Bisphenol A ethoxylate dimethacrylate: Contains ethoxylate groups, offering enhanced flexibility and lower viscosity.

Bisphenol A diacrylate: Similar in structure but with acrylate groups instead of methacrylate, leading to different polymerization characteristics.

Uniqueness: Bisphenol A dimethacrylate is unique due to its balance of mechanical strength, stability, and ease of polymerization. Its ability to form highly cross-linked networks makes it particularly valuable in applications requiring durable and long-lasting materials .

Biologische Aktivität

Bisphenol A dimethacrylate (BPA-DM) is a compound derived from bisphenol A (BPA), commonly used in dental materials, particularly in resin composites and sealants. Its biological activity has garnered attention due to its potential endocrine-disrupting effects and implications for human health, particularly in dental applications. This article reviews the biological activity of BPA-DM, focusing on its endocrine-disrupting potential, cytotoxicity, and interactions with cellular mechanisms.

BPA-DM is a difunctional methacrylic monomer that polymerizes to form durable materials used in dentistry. Its structure allows it to undergo hydrolysis, converting into BPA under certain conditions, which raises concerns about its biological effects post-application in dental treatments.

| Property | Value |

|---|---|

| Molecular Weight | 384-672 g/mol |

| Physical State | Liquid at 20°C |

| Solubility | Slightly soluble in water |

| Boiling Point | >290 °C |

| Flash Point | 211 °C |

BPA-DM exhibits estrogenic activity by binding to estrogen receptors (ERα and ERβ), acting as a selective estrogen receptor modulator (SERM). Studies indicate that BPA-DM can stimulate cell proliferation at concentrations as low as , comparable to BPA's effects . The compound also demonstrates antagonistic effects on androgen receptors (AR) and can inhibit aromatase activity, which is crucial for estrogen synthesis .

In Vitro Studies

Research has shown that both BPA and BPA-DM can significantly increase cell proliferation in human breast cancer cells. For instance, at concentrations of and above, BPA-DM was found to significantly enhance cell growth compared to control groups . Additionally, BPA-DM has been shown to weakly increase aryl hydrocarbon receptor (AhR) activity at lower concentrations .

Cytotoxicity and Oxidative Stress

BPA-DM has been implicated in generating reactive oxygen species (ROS), leading to oxidative stress. This oxidative stress can result in lipid peroxidation and alterations in antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase (CAT) . These effects are concerning as they may contribute to cellular damage and various pathologies.

Dental Applications

A study assessing salivary BPA levels post-application of dental sealants containing BPA-DM indicated significant leaching of BPA immediately after treatment. Salivary BPA levels were found to peak at immediately after sealant placement, indicating acute exposure risks associated with dental materials . Over time, these levels decreased, suggesting that while initial exposure is high, chronic exposure may be limited.

Long-term Exposure Effects

Longitudinal studies have examined the effects of chronic exposure to bisphenols, including BPA-DM. Findings suggest that prolonged exposure can lead to significant changes in gene expression related to reproductive health and metabolic processes. For instance, gene expression analyses revealed that exposure to bisphenols affected pathways related to cardiovascular health and embryonic development .

Eigenschaften

IUPAC Name |

[4-[2-[4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O4/c1-15(2)21(24)26-19-11-7-17(8-12-19)23(5,6)18-9-13-20(14-10-18)27-22(25)16(3)4/h7-14H,1,3H2,2,4-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZSUMLPWDHKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61181-07-5 | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61181-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80863135 | |

| Record name | (Propane-2,2-diyl)di(4,1-phenylene) bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3253-39-2 | |

| Record name | Bisphenol A dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3253-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A dimethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003253392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[(1-methylethylidene)di-4,1-phenylene] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Propane-2,2-diyl)di(4,1-phenylene) bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-isopropylidenediphenyl dimethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-ISOPROPYLIDENEDIPHENOL DIMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/982O8255NE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Bis-DMA?

A1: Bisphenol A dimethacrylate has the molecular formula C25H28O4 and a molecular weight of 392.49 g/mol.

Q2: How does the structure of Bis-DMA contribute to its properties?

A2: Bis-DMA's structure features two methacrylate groups linked by a bisphenol A core. [] The methacrylate groups provide sites for free radical polymerization, allowing Bis-DMA to crosslink with other monomers, forming strong and durable polymers. [] The bisphenol A core contributes to the material's rigidity.

Q3: How does Bis-DMA perform in dental resins, and what are the concerns?

A3: Bis-DMA is often combined with other monomers like triethylene glycol dimethacrylate (TEGDMA) and urethane dimethacrylate (UDMA) in dental resins. [, ] While these combinations offer desirable handling and mechanical properties, concerns remain about incomplete polymerization leading to residual monomers and potential leaching into the oral cavity. [, ]

Q4: How does the concentration of Bis-DMA affect the properties of dental polymers?

A4: Studies show that increasing Bis-DMA concentration generally leads to higher viscosity and potentially higher polymerization shrinkage, which can affect the integrity of dental restorations. [, ]

Q5: What is the estrogenic potential of Bis-DMA, and how does it compare to Bisphenol A (BPA)?

A5: Both Bis-DMA and its precursor, BPA, have demonstrated estrogenic activity in vitro, meaning they can mimic the hormone estrogen in cell-based assays. [, , ] This activity raises concerns about potential endocrine disruption, although the potency of Bis-DMA appears to be lower than that of BPA. []

Q6: How does the structure of Bis-DMA relate to its estrogenic activity?

A6: The bisphenol A core in Bis-DMA is structurally similar to estrogen and can interact with estrogen receptors in the body. [] This interaction is believed to be responsible for its estrogenic effects.

Q7: Are there any long-term health effects associated with Bis-DMA exposure?

A7: Research on the long-term effects of Bis-DMA exposure is limited. [] More studies are needed to fully understand its potential risks and the implications of its estrogenic activity.

Q8: How does the presence of Bis-DMA affect the polymerization process in dental resins?

A8: Bis-DMA's reactivity and potential for crosslinking influence the polymerization kinetics and final properties of dental resins. [] It can contribute to increased polymerization shrinkage and stress development. []

Q9: What are the degradation products of Bis-DMA, and do they pose any health risks?

A9: Hydrolysis of Bis-DMA can lead to the formation of Bisphenol A (BPA) and other metabolites. [] BPA is a known endocrine disruptor, raising concerns about the potential health risks associated with Bis-DMA degradation. []

Q10: What factors influence the degradation of Bis-DMA in dental applications?

A10: Factors like pH, enzymatic activity, and the presence of other chemicals can influence the degradation of Bis-DMA. [, ] For example, acidic conditions can accelerate the hydrolysis of Bis-DMA. []

Q11: Are there any alternatives to Bis-DMA in dental materials?

A11: Researchers are exploring alternative monomers like dimer acid-derived dimethacrylates (DADMA) to potentially overcome the limitations of Bis-DMA, such as high polymerization shrinkage and potential estrogenic effects. []

Q12: What are the future directions for research on Bis-DMA?

A12: Future research should focus on:

Q13: How is Bis-DMA typically analyzed in research settings?

A13: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet-visible (UV-Vis) spectroscopy and mass spectrometry (MS), is commonly used to identify and quantify Bis-DMA in complex mixtures. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.